3-Fluoro-2-(methylamino)benzonitrile
Description
3-Fluoro-2-(methylamino)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at position 3 and a methylamino group (-NHCH₃) at position 2. This structure combines electron-withdrawing (fluorine, nitrile) and electron-donating (methylamino) groups, creating unique electronic and steric properties.
Properties
IUPAC Name |
3-fluoro-2-(methylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJPBPQQJJIIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylamino)benzonitrile typically involves the introduction of a fluorine atom and a methylamino group onto a benzonitrile scaffold. One common method involves the nucleophilic aromatic substitution reaction of 3-fluorobenzonitrile with methylamine under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-2-(methylamino)benzonitrile may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-quality 3-Fluoro-2-(methylamino)benzonitrile.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The fluorine atom or the methylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoic acids, while reduction can produce fluorinated benzylamines.
Scientific Research Applications
3-Fluoro-2-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions and activities.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylamino)benzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations :
- Electronic Effects: The methylamino group (-NHCH₃) in the target compound is less electron-withdrawing than -CF₃ but more basic than -OCH₃ . This balance enables tunable reactivity in cross-coupling reactions.
- Steric Effects : Bulky substituents like -CF₃ hinder electrophilic substitution at the ortho position compared to -NHCH₃ .
- Solubility : Hydrophilic groups (e.g., -CH₂OH) improve aqueous solubility, whereas -CF₃ enhances lipid solubility .
Nonlinear Optical (NLO) Materials
Benzonitrile derivatives with strong electron acceptors (e.g., -CN) and donors (e.g., -NHCH₃) exhibit high hyperpolarizability, making them candidates for NLO composites. For example, 3-Fluoro-2-(methylamino)benzonitrile may outperform methoxy-substituted analogues due to the stronger electron-donating capability of -NHCH₃ .
Pharmaceutical Intermediates
- The methylamino group in 3-Fluoro-2-(methylamino)benzonitrile facilitates hydrogen bonding, enhancing binding affinity in kinase inhibitors .
- In contrast, 3-Fluoro-2-(trifluoromethyl)benzonitrile is more suited for agrochemicals due to its metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
